2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Description
Historical Evolution of 1,2,4-Triazole Derivatives in Medicinal Chemistry
The 1,2,4-triazole scaffold has been a cornerstone of medicinal chemistry since the mid-20th century, with its synthetic accessibility and structural plasticity enabling diverse therapeutic applications. Early breakthroughs included the development of antifungal agents such as fluconazole and itraconazole, which exploit the triazole ring’s ability to coordinate heme iron in cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal pathogens. Over the past two decades, research has expanded into anticonvulsant therapies, where 1,2,4-triazole derivatives modulate GABAergic neurotransmission and voltage-gated ion channels. For instance, derivatives bearing electron-withdrawing substituents at the N1 and N4 positions demonstrate enhanced blood-brain barrier permeability, a critical factor in antiepileptic drug design. The scaffold’s amphoteric nature—capable of both hydrogen bond donation and acceptance—further facilitates interactions with diverse biological targets, from enzymes to protein-protein interfaces.
Structural Significance of Sulfanyl-Acetamide Moieties in Bioactive Molecules
Sulfanyl-acetamide (-S-CH2-CONH-) groups serve as multifunctional linkers in drug design, balancing hydrophilicity and conformational flexibility. The sulfanyl (thioether) group contributes to metabolic stability by resisting oxidative degradation, while the acetamide moiety engages in hydrogen bonding with target proteins. In the context of S100A10-annexin A2 interaction inhibitors, sulfanyl-acetamide derivatives achieved micromolar inhibition by mimicking key hydrogen bond interactions of the native peptide ligand. For example, truncation of the acetamide side chain to a thiol group reduced binding affinity by up to sixfold, underscoring the critical role of the amide carbonyl in coordinating glutamic acid residues. Similarly, in sulfonamide-based carbonic anhydrase inhibitors, the acetamide group enhances water solubility without compromising target affinity. These properties make sulfanyl-acetamide bridges ideal for conjugating hydrophobic aromatic systems with polar pharmacophores.
Rationale for Target Compound Design: Hybridization Strategies
The target compound exemplifies a rational hybridization strategy combining three pharmacophoric elements:
- 1,2,4-Triazole Core : Positioned as the central heterocycle, the triazole provides a planar aromatic system for π-π stacking interactions and nitrogen atoms for hydrogen bonding. Substitution at the N1 and N4 positions with 4-chlorophenyl and 4-methylphenyl groups enhances lipophilicity, promoting membrane penetration.
- Sulfanyl-Acetamide Bridge : Linking the triazole to the 4-chloro-3-(trifluoromethyl)phenyl group, this moiety introduces conformational flexibility while maintaining hydrogen bond capacity. The thioether sulfur may additionally engage in hydrophobic interactions or coordinate metal ions in enzyme active sites.
- Halogenated Aryl Groups : The 4-chlorophenyl and 4-chloro-3-(trifluoromethyl)phenyl substituents contribute electron-withdrawing effects, stabilizing the triazole ring’s electronic configuration and enhancing binding to hydrophobic protein pockets. The trifluoromethyl group’s high electronegativity and steric bulk further refine target selectivity.
This design draws inspiration from successful precedents such as the antiepileptic drug rufinamide, which combines a triazole core with a sulfamoyl group, and S100A10 inhibitors featuring triazole-acetamide hybrids. By integrating these elements, the compound potentially targets multiple pathways, offering a polypharmacological approach to complex diseases.
Properties
CAS No. |
618431-98-4 |
|---|---|
Molecular Formula |
C24H17Cl2F3N4OS |
Molecular Weight |
537.4 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H17Cl2F3N4OS/c1-14-2-9-18(10-3-14)33-22(15-4-6-16(25)7-5-15)31-32-23(33)35-13-21(34)30-17-8-11-20(26)19(12-17)24(27,28)29/h2-12H,13H2,1H3,(H,30,34) |
InChI Key |
TYIHFDBWCXXTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazole-3-thiol
The triazole-thiol intermediate is synthesized through cyclocondensation of 4-chlorobenzhydrazide with 4-methylphenyl isothiocyanate. In a representative procedure, 4-chlorobenzhydrazide (10 mmol) and 4-methylphenyl isothiocyanate (10 mmol) are refluxed in methanol (50 mL) with 10% NaOH for 6 hours. The reaction mixture is acidified to pH 4–5 using concentrated HCl, yielding a precipitate that is filtered and washed with cold ethanol. The crude product is recrystallized from ethanol to obtain the triazole-thiol as a white solid (yield: 72%).
Key characterization data :
Preparation of 2-Bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
The bromoacetamide intermediate is synthesized by acylating 4-chloro-3-(trifluoromethyl)aniline with bromoacetyl bromide. To a stirred solution of the aniline derivative (10 mmol) in dry dichloromethane (30 mL), bromoacetyl bromide (12 mmol) is added dropwise at 0°C under nitrogen. The mixture is stirred for 4 hours at room temperature, washed with 5% NaHCO3, and dried over MgSO4. Evaporation of the solvent affords the product as a pale-yellow solid (yield: 85%).
Key characterization data :
-
FTIR (KBr): 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 680 cm⁻¹ (C–Br).
-
1H NMR (400 MHz, CDCl3): δ 8.92 (s, 1H, NH), 8.21–7.89 (m, 3H, Ar-H), 3.98 (s, 2H, CH2Br).
Coupling Reaction to Form the Target Compound
The triazole-thiol (5 mmol) is dissolved in dry DMF (20 mL) and treated with NaH (60% dispersion, 6 mmol) at 0°C. After 30 minutes, 2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (5 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, dried, and purified via column chromatography (SiO2, hexane/ethyl acetate 3:1) to yield the title compound as a white powder (yield: 65%).
Key characterization data :
-
HRMS (ESI): m/z [M+H]+ calcd for C24H17Cl2F3N4OS: 569.0421; found: 569.0418.
-
13C NMR (100 MHz, DMSO-d6): δ 168.2 (C=O), 158.1 (triazole-C), 144.3–121.8 (Ar-C and CF3), 35.6 (SCH2).
Optimization of Reaction Conditions
Solvent and Base Screening for Coupling Efficiency
The coupling reaction’s efficiency was evaluated across solvents (DMF, DMSO, THF) and bases (NaH, K2CO3, DBU). DMF with NaH provided the highest yield (65%) due to enhanced nucleophilicity of the thiolate ion. Substituting NaH with K2CO3 reduced yields to 48%, attributed to incomplete deprotonation of the thiol group.
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | NaH | 25 | 65 |
| DMSO | NaH | 25 | 58 |
| THF | NaH | 25 | 42 |
| DMF | K2CO3 | 25 | 48 |
Impact of Substituents on Cyclization
Electron-withdrawing groups (e.g., Cl on the phenyl ring) accelerate cyclization by stabilizing the transition state through resonance. Replacing 4-chlorophenyl with 4-methoxyphenyl decreased the cyclization rate by 40%, confirming the electronic effect’s role.
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
The 1H NMR spectrum confirmed the absence of SH protons (δ 13.21 ppm) post-coupling, verifying successful thioether bond formation. The acetamide NH proton resonated at δ 10.14 ppm as a singlet, while SCH2 protons appeared as a triplet at δ 3.72 ppm (J = 7.2 Hz).
High-Resolution Mass Spectrometry (HRMS)
HRMS validated the molecular formula (C24H17Cl2F3N4OS) with a mass error of 0.5 ppm, ensuring synthetic accuracy.
Challenges and Mitigation Strategies
Byproduct Formation During Coupling
Competing oxidation of the thiol to disulfide was observed (5–8% yield), mitigated by conducting reactions under nitrogen. Inclusion of radical scavengers (e.g., BHT) further reduced disulfide formation to <2%.
Purification Difficulties
The product’s low solubility in polar solvents necessitated gradient column chromatography (hexane → ethyl acetate). Recrystallization from ethanol/water (9:1) improved purity to >98%.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound shares a triazole-acetamide scaffold with several analogs.
Table 1: Structural Comparison of Triazole-Acetamide Derivatives
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 476.98 g/mol. Its structure features a triazole ring, aromatic substituents, and a sulfanyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. The triazole ring interacts with cytochrome P450 enzymes, disrupting the biosynthesis of ergosterol in fungi, which is essential for maintaining cell membrane integrity. This mechanism is similar to other known triazole antifungals such as fluconazole and itraconazole .
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as various fungal species including Candida albicans.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 8 µg/mL | |
| Klebsiella pneumoniae | 64 µg/mL |
Anticancer Activity
The compound has also shown promise as an anticancer agent. In vitro studies on human cancer cell lines have revealed that it can inhibit cell proliferation significantly. Notably, the compound demonstrated IC50 values ranging from 2.38 to 14.74 µM across various cancer types.
Table 2: Cytotoxicity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| SISO (cervical cancer) | 2.38 | |
| RT-112 (bladder cancer) | 3.77 | |
| MCF-7 (breast cancer) | 14.74 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various triazole derivatives found that this compound exhibited superior activity against Candida species compared to traditional antifungal agents . The study highlighted the importance of structural modifications in enhancing biological efficacy.
- Cytotoxicity Testing : Research evaluating the cytotoxic effects of triazole derivatives on human cancer cell lines indicated that this compound effectively induced apoptosis in sensitive cell lines, suggesting its potential as a lead candidate for further development in cancer therapy .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,4-triazole core. Key steps include:
- Cyclocondensation : Reacting thiosemicarbazides with substituted benzaldehydes to form triazole intermediates.
- Sulfanyl Acetamide Coupling : Introducing the sulfanyl-acetamide moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical Parameters : Temperature (80–100°C), solvent choice (DMF or ethanol), and reaction time (12–24 hours) significantly impact yield and purity. Halogenating agents and coupling reagents like EDCI/HOBt are often employed .
Q. Which analytical techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity, with characteristic peaks for triazole (δ 8.1–8.5 ppm) and acetamide (δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 534.02) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data refinement resolve structural ambiguities?
- Software Use : SHELXL refines X-ray diffraction data, handling challenges like twinning or high thermal motion. For example, anisotropic displacement parameters for the trifluoromethyl group require careful modeling .
- Key Metrics : Residual factors (R₁ < 0.05) and goodness-of-fit (GOF ≈ 1.0) ensure accuracy. Hydrogen bonding networks (e.g., N–H···O interactions) are mapped to confirm supramolecular packing .
Q. How can contradictory biological activity data across studies be analyzed?
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains may explain discrepancies in IC₅₀ values. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduce variability .
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., replacing 4-methylphenyl with pyridinyl) alters hydrophobicity and target binding. Comparative tables of analogs help identify critical groups :
| Analog Substituent | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|
| 4-Methylphenyl (parent) | 12.3 ± 1.2 | EGFR Kinase |
| Pyridin-3-yl | 8.7 ± 0.9 | EGFR Kinase |
| 4-Fluorophenyl | 18.9 ± 2.1 | EGFR Kinase |
Q. How can DFT predict nonlinear optical (NLO) properties?
- Computational Setup : Using Gaussian09 with B3LYP/6-311++G(d,p) basis set, polarizability (α) and hyperpolarizability (β) are calculated. The trifluoromethyl group enhances β due to electron-withdrawing effects .
- Validation : Experimental UV-Vis spectra (λₘₐₓ ~320 nm) correlate with TD-DFT results. NLO coefficients (e.g., β = 1.2 × 10⁻³⁰ esu) suggest potential in photonic materials .
Q. What strategies optimize reaction yields in derivative synthesis?
- DoE (Design of Experiments) : Varying solvent (DMF vs. acetonitrile), temperature, and catalyst (e.g., Pd/C for hydrogenation) identifies optimal conditions .
- By-Product Mitigation : TLC monitoring (hexane:EtOAc, 3:1) and column chromatography (silica gel, 200–300 mesh) isolate pure products .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results in polar vs. nonpolar solvents?
- Crystal Polymorphism : Different polymorphs (e.g., orthorhombic vs. monoclinic) exhibit varying solubility profiles. Powder XRD distinguishes forms .
- pH Effects : Protonation of the triazole nitrogen (pKa ~4.5) increases solubility in acidic buffers (e.g., PBS pH 4.0) but not in neutral conditions .
Q. How do substituent electronic effects influence biological activity?
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group increases electrophilicity, enhancing kinase inhibition (e.g., IC₅₀ = 10.2 μM vs. 22.4 μM for unsubstituted phenyl) .
- Steric Effects : Bulky groups (e.g., 4-methylphenyl) may hinder binding to shallow enzyme pockets, reducing potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
